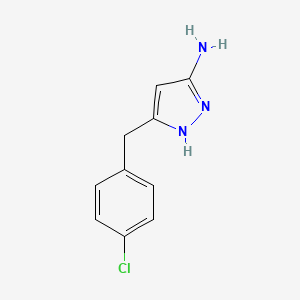![molecular formula C8H6BrNO2 B13052654 (6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)
(6-Bromobenzo[D]isoxazol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromobenzo[D]isoxazol-3-YL)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with bromine to form 6-bromobenzoic acid, which is then converted to the corresponding isoxazole through a cyclization reaction with hydroxylamine . The final step involves the reduction of the isoxazole derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Bromobenzo[D]isoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: 6-Bromobenzo[D]isoxazol-3-carboxylic acid.
Reduction: 6-Bromobenzo[D]isoxazole.
Substitution: 6-Aminobenzo[D]isoxazol-3-YL)methanol or 6-Thiobenzo[D]isoxazol-3-YL)methanol.
Applications De Recherche Scientifique
(6-Bromobenzo[D]isoxazol-3-YL)methanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Bromobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- 6-Fluorobenzo[D]isoxazol-3-YL)methanol
- 6-Chlorobenzo[D]isoxazol-3-YL)methanol
- 6-Iodobenzo[D]isoxazol-3-YL)methanol
Comparison: (6-Bromobenzo[D]isoxazol-3-YL)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that are not feasible with fluorine or chlorine. Additionally, the size and electronegativity of bromine influence the compound’s biological activity and interaction with molecular targets .
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
(6-bromo-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2 |
Clé InChI |
PVGYYHWSPXBCGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)ON=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)







![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
